![molecular formula C5H7ClS B14466330 Propane, 2-[(chloroethynyl)thio]- CAS No. 73577-57-8](/img/structure/B14466330.png)
Propane, 2-[(chloroethynyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 2-[(chloroethynyl)thio]- is an organic compound with a unique structure that includes a propane backbone substituted with a chloroethynylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 2-[(chloroethynyl)thio]- typically involves the reaction of propane derivatives with chloroethynylthio reagents. One common method is the nucleophilic substitution reaction where a chloroethynylthio group is introduced to a propane molecule under controlled conditions. The reaction conditions often include the use of a base to facilitate the substitution process .
Industrial Production Methods
Industrial production of Propane, 2-[(chloroethynyl)thio]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and distillation to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Propane, 2-[(chloroethynyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethynylthio group to other functional groups.
Substitution: The chloroethynylthio group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propane derivatives .
Aplicaciones Científicas De Investigación
Propane, 2-[(chloroethynyl)thio]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which Propane, 2-[(chloroethynyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethynylthio group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanethiol:
2-Chloropropane: This compound has a similar structure but with a chlorine atom instead of the chloroethynylthio group.
Thiols and Thioethers: These compounds share the sulfur-containing functional group but differ in their specific substituents and reactivity
Uniqueness
Propane, 2-[(chloroethynyl)thio]- is unique due to the presence of the chloroethynylthio group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
73577-57-8 |
|---|---|
Fórmula molecular |
C5H7ClS |
Peso molecular |
134.63 g/mol |
Nombre IUPAC |
2-(2-chloroethynylsulfanyl)propane |
InChI |
InChI=1S/C5H7ClS/c1-5(2)7-4-3-6/h5H,1-2H3 |
Clave InChI |
DUWCOUUQQWCTIB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


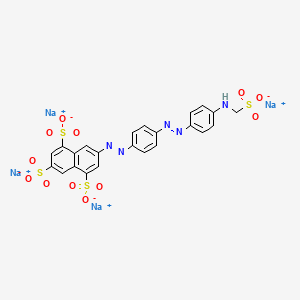
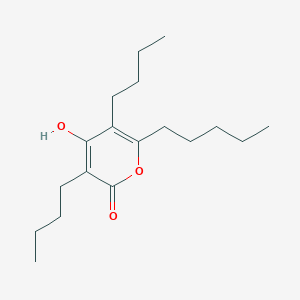
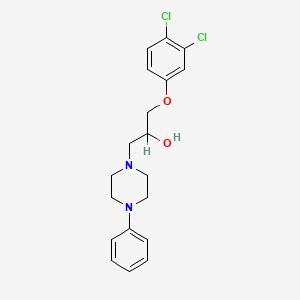
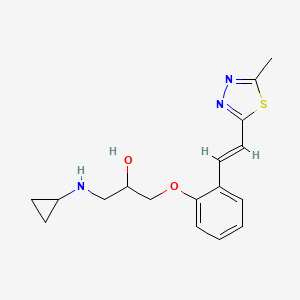
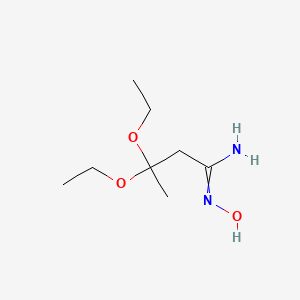
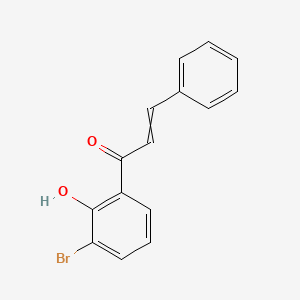
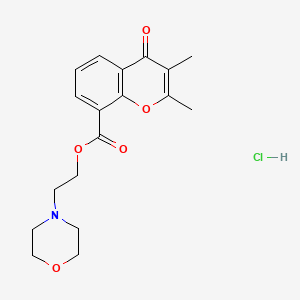
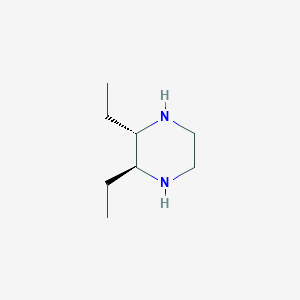
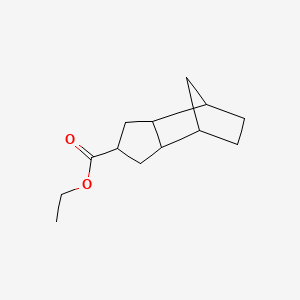
![[(3-Aminopropyl)amino]methanol](/img/structure/B14466303.png)
![1,3-Didodecylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14466304.png)
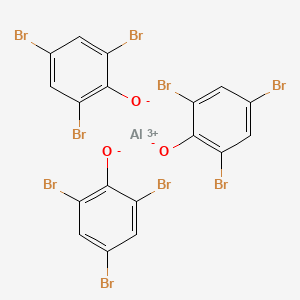
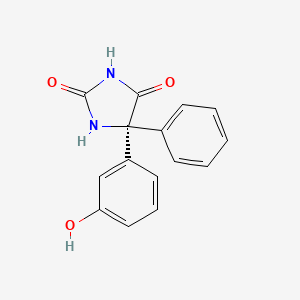
![ethyl (7R,8S)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B14466320.png)
